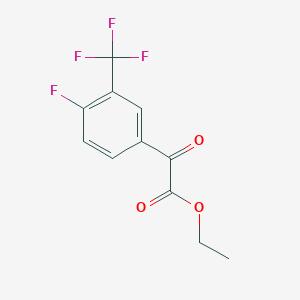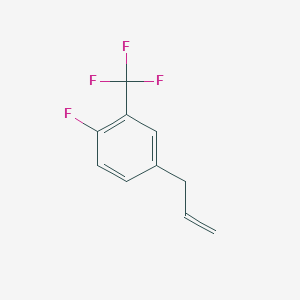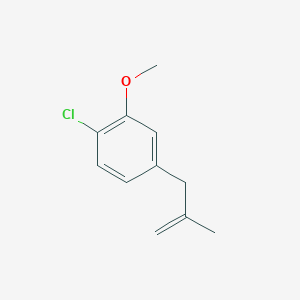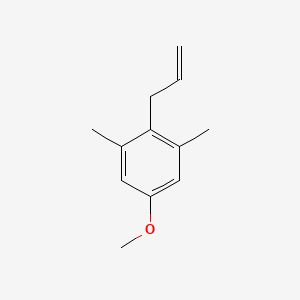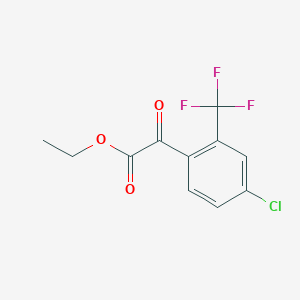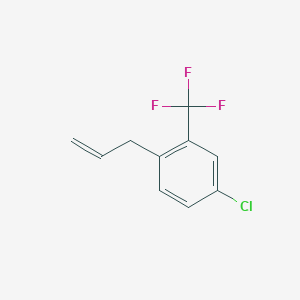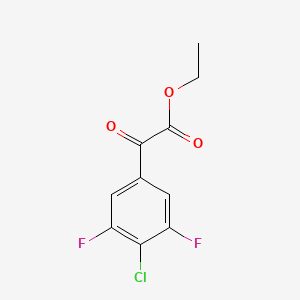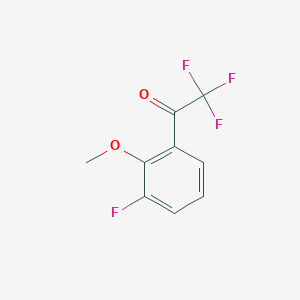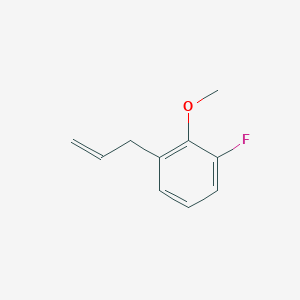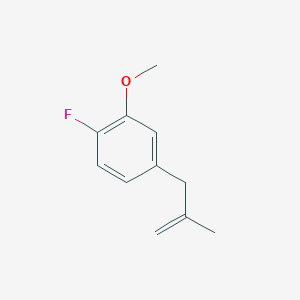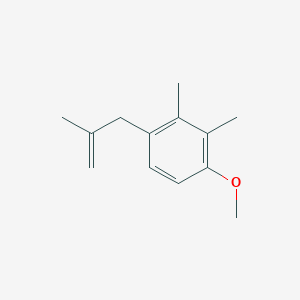
1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene is an aromatic compound with a unique molecular structure It is characterized by the presence of a methoxy group, two methyl groups, and a 2-methylallyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions: 1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene can be synthesized through several methods. One common approach involves the alkylation of 1-methoxy-2,3-dimethylbenzene with 2-methylallyl chloride in the presence of a strong base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon can be employed to enhance the reaction efficiency and selectivity. The use of automated systems allows for precise control over reaction conditions, leading to consistent product quality.
化学反应分析
Types of Reactions: 1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding alkanes.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring, facilitated by reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nitric acid for nitration, halogens (chlorine, bromine) with a Lewis acid catalyst for halogenation.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes.
Substitution: Nitro or halogenated derivatives of the original compound.
科学研究应用
1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and as a model compound for studying aromatic substitution reactions.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals due to its structural similarity to naturally occurring aromatic compounds.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism by which 1-methoxy-2,3-dimethyl-4-(2-methylallyl)benzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The methoxy group and the aromatic ring play crucial roles in binding to these targets, influencing biological pathways and cellular processes. The compound’s ability to undergo electrophilic aromatic substitution reactions allows it to form derivatives with enhanced biological activity.
相似化合物的比较
1-Methoxy-2,4-dimethylbenzene: Similar in structure but lacks the 2-methylallyl group.
1-Methoxy-3,4-dimethylbenzene: Another isomer with different substitution patterns on the benzene ring.
Uniqueness: 1-Methoxy-2,3-dimethyl-4-(2-methylallyl)benzene is unique due to the presence of the 2-methylallyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other methoxy-dimethylbenzene derivatives, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
1-methoxy-2,3-dimethyl-4-(2-methylprop-2-enyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9(2)8-12-6-7-13(14-5)11(4)10(12)3/h6-7H,1,8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVOMSWBZBANWEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)OC)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
